molecular formula C21H28Cl2O B14760485 Dichloro-all-trans-retinone

Dichloro-all-trans-retinone

Cat. No.: B14760485
M. Wt: 367.3 g/mol
InChI Key: NWWAQIKCANAFJE-YCNIQYBTSA-N
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Description

Dichloro-all-trans-retinone (CAS: 2089135-65-7) is a synthetic retinoid derivative characterized by the presence of two chlorine substituents on its all-trans-retinone backbone. It acts as a selective and irreversible inhibitor of retinaldehyde dehydrogenase (RALDH) enzymes, specifically targeting RALDH1, RALDH2, and RALDH3. These enzymes are critical in the biosynthesis of retinoic acid, a key signaling molecule in cellular differentiation and development.

Properties

Molecular Formula

C21H28Cl2O

Molecular Weight

367.3 g/mol

IUPAC Name

(3E,5E,7E,9E)-1,1-dichloro-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,5,7,9-tetraen-2-one

InChI

InChI=1S/C21H28Cl2O/c1-15(8-6-9-16(2)14-19(24)20(22)23)11-12-18-17(3)10-7-13-21(18,4)5/h6,8-9,11-12,14,20H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+

InChI Key

NWWAQIKCANAFJE-YCNIQYBTSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)C(Cl)Cl)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)C(Cl)Cl)C)C

Origin of Product

United States

Preparation Methods

The synthesis of dichloro-all-trans-retinone typically involves a modified dihalomethyllithium approach . This method allows for the selective chlorination of the retinone structure, resulting in the formation of this compound. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Dichloro-all-trans-retinone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Retinoid derivatives share a common polyene backbone but exhibit diverse biological activities depending on functional modifications. Below, Dichloro-all-trans-retinone is compared to three classes of related compounds:

all-trans-Retinoic Acid (ATRA) Derivatives

  • Structural Features : ATRA derivatives, such as compounds 3a , 3b , and 4 synthesized via DMAP/DCC coupling in DMSO, retain the carboxylic acid group of ATRA but incorporate amide or acylurea moieties .
  • Their primary applications focus on modulating retinoic acid receptor (RAR) signaling or serving as synthetic intermediates.

Deuterated Retinoids: all-trans-Retinoic Acid-d5 Ethyl Ester

  • Structural Features: This compound (CAS: 78995-96-7) incorporates five deuterium atoms and an ethyl ester group, enhancing metabolic stability compared to non-deuterated retinoids .
  • Biological Activity: Primarily used as an isotopic tracer in metabolic studies, it lacks the irreversible enzyme inhibition properties of this compound.
  • Solubility: Soluble in chloroform and methanol, similar to many retinoids, though this compound’s solubility profile remains unreported .

Halogenated Retinoid Analogues

This contrasts with non-halogenated retinoids, which typically interact reversibly with targets.

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